tert-butyl N-({3-amino-4-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-({3-amino-4-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group, an amino group, and a fluorosulfonyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate, 3-amino-4-hydroxybenzyl alcohol, and fluorosulfonyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorosulfonyl group.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the amino group, such as nitroso or nitro derivatives.
Reduction Products: Reduced forms of the amino group, such as amines.
Hydrolysis Products: Deprotected amines and alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in multi-step organic syntheses.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science:
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-({3-amino-4-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate involves its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds, the fluorosulfonyl group can participate in electrophilic reactions, and the carbamate group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can modulate biological pathways and chemical reactions, making the compound versatile in its applications.
Comparison with Similar Compounds
tert-butyl N-({3-amino-4-hydroxyphenyl}methyl)carbamate: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.
tert-butyl N-({3-amino-4-chlorophenyl}methyl)carbamate: Contains a chlorine atom instead of a fluorosulfonyl group, leading to different reactivity and applications.
tert-butyl N-({3-amino-4-nitrophenyl}methyl)carbamate: The nitro group introduces different electronic properties and reactivity compared to the fluorosulfonyl group.
Uniqueness: The presence of the fluorosulfonyl group in tert-butyl N-({3-amino-4-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate imparts unique reactivity, particularly in nucleophilic substitution reactions, making it distinct from other similar compounds
Properties
CAS No. |
2411227-16-0 |
---|---|
Molecular Formula |
C12H17FN2O5S |
Molecular Weight |
320.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.